2-(3-Methylphenoxy)ethanol

Description

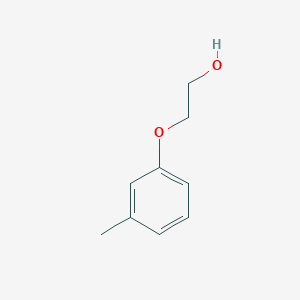

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBXUXVQIOQYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065559 | |

| Record name | Ethanol, 2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13605-19-1, 37281-57-5 | |

| Record name | 2-(3-Methylphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Tolyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(m-Tolyloxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(3-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(m-tolyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Tolyloxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52X4EDB8HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(3-Methylphenoxy)ethanol CAS number and molecular weight

An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the glycol ether family, is an organic compound distinguished by its ether and alcohol functional groups. Structurally, it comprises a m-cresol moiety linked to an ethanol group via an ether bond. This arrangement confers a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in organic synthesis. While not typically an active pharmaceutical ingredient itself, its utility as a precursor and building block is of significant interest in the development of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and safety considerations, tailored for a scientific audience.

Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Chemical Identifiers

A consistent and unambiguous identification of a chemical substance is crucial for scientific communication and regulatory compliance.

| Identifier | Value |

| CAS Number | 13605-19-1[1][2][3][4] |

| Molecular Formula | C₉H₁₂O₂[2][3][4] |

| Molecular Weight | 152.19 g/mol [2][3][4] |

| IUPAC Name | 2-(3-methylphenoxy)ethan-1-ol[3][4] |

| Synonyms | 2-(m-Tolyloxy)ethanol, Ethylene glycol mono-m-tolyl ether, 2-Hydroxyethyl m-tolyl ether[1] |

Physicochemical Data

The physical properties of this compound dictate its behavior in various chemical environments and are critical for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][4] |

| Boiling Point | 104-105 °C at 3 mmHg[2][5] |

| Density | 1.07 g/cm³[2][5] |

| Refractive Index | 1.5300 - 1.5340 at 20°C[4][5] |

| Vapor Pressure | 0.00636 mmHg at 25°C[2] |

| Solubility | Limited solubility in water; soluble in organic solvents[1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis involves the reaction of m-cresol with ethylene oxide or a derivative.

General Synthesis Protocol

-

Deprotonation of m-Cresol: m-Cresol is treated with a strong base, such as sodium hydroxide or sodium hydride, to form the corresponding sodium m-cresolate. This step is crucial as it generates the nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting sodium m-cresolate is then reacted with a suitable two-carbon electrophile, such as ethylene oxide or 2-chloroethanol. The phenoxide attacks the electrophilic carbon, displacing the leaving group (in the case of 2-chloroethanol) or opening the epoxide ring (in the case of ethylene oxide).

-

Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, commonly through vacuum distillation, to yield pure this compound.

The choice of reagents and reaction conditions (e.g., solvent, temperature) can be optimized to maximize yield and purity.

Applications in Research and Development

The primary role of this compound is as a versatile chemical intermediate.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an aromatic ether, allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Synthesis: In drug development, molecules like this compound serve as scaffolds or building blocks. The hydroxyl group can be further functionalized, for example, through esterification, oxidation, or conversion to a leaving group for subsequent nucleophilic substitution. The aromatic ring can also undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the biological activity of the final compound.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor in the synthesis of new pesticides and herbicides.[1]

-

Personal Care Products: Due to its potential mild antimicrobial properties, it has been considered for use in various formulations.[1]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is associated with the following hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautions

To mitigate risks, the following precautionary measures should be strictly followed:

-

P261 & P271: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

Spectroscopic Data

For researchers, confirmation of a compound's identity and purity is essential. Spectroscopic data for this compound is available through various chemical suppliers and databases. This typically includes:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

It is standard practice to acquire and interpret this data to verify the structure of the synthesized or purchased material before its use in subsequent experimental steps.

References

- Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS | US EPA. (n.d.).

- This compound - Stenutz. (n.d.).

Sources

2-(3-Methylphenoxy)ethanol structural formula and isomers

An In-Depth Technical Guide to 2-(3-Methylphenoxy)ethanol and its Positional Isomers

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 13605-19-1), a key organic intermediate within the aryl glycol ether family. We will delve into its core structural features, physicochemical properties, and the nuances of its primary positional isomers. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis via Williamson etherification, detailed protocols for structural elucidation using modern spectroscopic techniques, and a discussion of its applications and safety considerations. The guide emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction to Aryl Glycol Ethers

Aryl glycol ethers represent a significant class of organic compounds characterized by an aromatic ring and an ether-linked glycol moiety. Their amphiphilic nature, combining a hydrophobic aromatic nucleus with a hydrophilic alcohol function, makes them versatile solvents, coupling agents, and, critically, valuable building blocks in organic synthesis. This compound, also known as ethylene glycol mono-m-tolyl ether, is a prominent member of this class, utilized primarily as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior, synthesis, and isomeric forms is fundamental for its effective application in research and development.

This compound: Core Compound Profile

Structural Formula and Nomenclature

This compound possesses a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3][4] Its structure consists of a meta-cresol (3-methylphenol) core linked via an ether bond to an ethanol group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methylphenoxy)ethan-1-ol.[3][4]

Below is a diagram illustrating the core structure and its positional isomers.

Caption: Structural formulas of the three positional isomers of 2-(methylphenoxy)ethanol.

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[1][4] Its properties are summarized in the table below. The ether linkage and terminal hydroxyl group allow for hydrogen bonding, yet the aromatic ring imparts significant nonpolar character, resulting in limited water solubility.[1]

| Property | Value | Source(s) |

| CAS Number | 13605-19-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |

| Molecular Weight | 152.19 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 104-105 °C @ 3 mmHg | [2][5] |

| Density | ~1.07 g/cm³ | [2][5][6] |

| Refractive Index | 1.5300-1.5340 @ 20 °C | [2][4][6] |

| SMILES | CC1=CC=CC(OCCO)=C1 | [4][7] |

| InChIKey | FDBXUXVQIOQYIX-UHFFFAOYSA-N | [1][4] |

Structural Isomerism in 2-(Methylphenoxy)ethanols

The primary source of isomerism for 2-(methylphenoxy)ethanol arises from the position of the methyl group on the benzene ring relative to the oxyethanol substituent. This positional isomerism gives rise to three distinct compounds: ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution).

Profile of Isomers

-

2-(2-Methylphenoxy)ethanol (ortho-isomer): The proximity of the methyl group to the ether linkage can induce steric hindrance, potentially influencing reaction kinetics and conformational preferences compared to the other isomers.

-

2-(4-Methylphenoxy)ethanol (para-isomer): This isomer exhibits the highest degree of symmetry. Its properties, such as melting and boiling points, can differ significantly due to more efficient crystal packing in the solid state.[8]

Comparative Properties of Positional Isomers

While data for the ortho isomer is less commonly reported, a comparison with the well-characterized para isomer highlights the impact of substituent placement.

| Property | This compound (meta) | 2-(4-Methylphenoxy)ethanol (para) |

| Physical State | Liquid | Solid |

| Melting Point | N/A (Liquid at RT) | 39.43 °C (predicted) |

| Boiling Point | 104-105 °C @ 3 mmHg | 261.19 °C @ 760 mmHg (predicted) |

| log Kow | 1.37 | 1.65 |

Data for the para-isomer sourced from Vulcanchem.[8]

The difference in physical state and boiling point underscores how subtle changes in molecular structure can have significant macroscopic consequences. The higher boiling point of the para isomer is consistent with its greater symmetry, which can lead to stronger intermolecular forces in the condensed phase.

Synthesis and Purification

Mechanistic Overview: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves two key steps:

-

Deprotonation: A strong base (e.g., sodium hydride, sodium hydroxide) is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic sodium m-cresolate.

-

Nucleophilic Attack: The resulting phenoxide anion attacks a suitable electrophile, typically ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol). The use of ethylene oxide is often preferred industrially as it is highly reactive and the only byproduct is the regenerated base catalyst.

Causality: The phenoxide is a superior nucleophile compared to the neutral phenol because of its negative charge. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF, THF) which solvates the cation but not the nucleophile, thereby maximizing its reactivity.

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and performed with appropriate safety measures in a controlled laboratory setting.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the sensitive phenoxide intermediate.

-

Reagent Charging: Charge the flask with m-cresol (1.0 eq.) and a suitable solvent like anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: While stirring under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium m-cresolate.

-

Etherification: Add 2-chloroethanol (1.2 eq.) dropwise to the flask. After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH. Acidify the solution to pH ~7 with dilute HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., at ~104 °C / 3 mmHg[2]) to yield the pure product.

Trustworthiness: This protocol is self-validating. The progress can be monitored chromatographically, and the final product's identity and purity must be confirmed by spectroscopic analysis (see Section 5) and GC, ensuring the procedure's success.

Structural Elucidation and Analytical Techniques

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Expected Spectroscopic Data

The following table summarizes the key signals expected from NMR and IR spectroscopy, which are used to confirm the structural integrity of the molecule.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~7.1-7.2 ppm (t): Aromatic proton para to both substituents.~6.7-6.8 ppm (m): Three aromatic protons.~4.1 ppm (t): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).~3.9 ppm (t): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).~2.3 ppm (s): Methyl group protons (-CH₃).Variable (br s): Hydroxyl proton (-OH). |

| ¹³C NMR | ~158 ppm: Aromatic carbon attached to the ether oxygen.~139 ppm: Aromatic carbon attached to the methyl group.~110-130 ppm: Four other aromatic carbons.~70 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂ -).~61 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂ -OH).~21 ppm: Methyl carbon (-CH₃ ). |

| FT-IR | 3600-3200 cm⁻¹ (broad): O-H stretch from the alcohol.3100-3000 cm⁻¹: Aromatic C-H stretch.3000-2850 cm⁻¹: Aliphatic C-H stretch.~1600, ~1490 cm⁻¹: Aromatic C=C stretches.~1250 cm⁻¹: Aryl-alkyl ether C-O stretch.~1050 cm⁻¹: Primary alcohol C-O stretch. |

Chromatographic and Mass Spectrometric Analysis

-

Gas Chromatography (GC): GC is the ideal method for assessing the purity of the final product. A high-purity sample should exhibit a single major peak. The retention time can also be compared against a known standard.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include the loss of the CH₂OH group and cleavage of the ether bond, providing further structural confirmation.

Applications and Safety Considerations

Role in Chemical Synthesis

The primary value of this compound lies in its utility as a versatile intermediate.[1] The terminal hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid (3-methylphenoxyacetic acid), or converted to other functional groups (e.g., halides, amines) to serve as a synthon for more complex molecules in the pharmaceutical and agrochemical industries.

Safety, Handling, and Storage

As with many organic solvents and reagents, this compound requires careful handling.

-

Hazards: It can cause skin and serious eye irritation.[1][9] Inhalation of vapors should be avoided.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10][11]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a structurally important aryl glycol ether with well-defined properties and synthetic pathways. Its utility as a chemical intermediate is predicated on a thorough understanding of its structure, its relationship to its positional isomers, and the analytical methods required to verify its purity. The Williamson ether synthesis provides a robust and scalable method for its production. By adhering to established protocols and rigorous safety standards, researchers and developers can effectively leverage this compound in the creation of novel and valuable chemical entities.

References

- U.S. Environmental Protection Agency (EPA). Ethanol, 2-(3-methylphenoxy)- - Substance Details. [Link]

- PubChem. This compound. [Link]

- Stenutz. This compound. [Link]ethanol)

- Angene Chemical. Safety Data Sheet - 2-(Methyl(phenyl)amino)ethanol. [Link]

- U.S. Food and Drug Administration (FDA).

Sources

- 1. CAS 13605-19-1: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound CAS#: 13605-19-1 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Spectroscopic Characterization of 2-(3-Methylphenoxy)ethanol: A Technical Guide

Introduction

2-(3-Methylphenoxy)ethanol is an aromatic ether alcohol with applications in the synthesis of pharmaceuticals and as a fragrance component. Its chemical structure, comprising a substituted aromatic ring and a primary alcohol, gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and spectral features.

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the ethoxy chain, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.18 | t | 1H | Ar-H (H-5) |

| ~6.76 | m | 3H | Ar-H (H-2, H-4, H-6) |

| ~4.10 | t | 2H | O-CH₂-CH₂-OH |

| ~3.97 | t | 2H | O-CH₂-CH₂-OH |

| ~2.34 | s | 3H | Ar-CH₃ |

| ~2.0 (variable) | br s | 1H | -OH |

Predicted data is based on spectral analysis of similar compounds and standard chemical shift tables.[1]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.7-7.2 ppm): The aromatic protons on the meta-substituted ring give rise to a complex multiplet. The triplet at approximately 7.18 ppm is characteristic of the proton at the 5-position, which is coupled to the two adjacent aromatic protons. The remaining aromatic protons appear as a multiplet around 6.76 ppm.

-

Ethoxy Protons (δ 3.9-4.1 ppm): The two methylene groups of the ethoxy chain appear as two distinct triplets. The downfield triplet at ~4.10 ppm is assigned to the methylene group adjacent to the phenoxy oxygen (O-CH₂), which is more deshielded. The upfield triplet at ~3.97 ppm corresponds to the methylene group bearing the hydroxyl group (-CH₂-OH). The coupling between these two groups results in the triplet splitting pattern (n+1 rule, where n=2).

-

Methyl Protons (δ 2.34 ppm): The methyl group attached to the aromatic ring appears as a sharp singlet at approximately 2.34 ppm, as there are no adjacent protons to cause splitting.

-

Hydroxyl Proton (δ ~2.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[2]

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~158.8 | Ar-C (C-1, C-O) |

| ~139.5 | Ar-C (C-3, C-CH₃) |

| ~129.2 | Ar-CH (C-5) |

| ~121.2 | Ar-CH (C-4) |

| ~115.0 | Ar-CH (C-6) |

| ~112.5 | Ar-CH (C-2) |

| ~69.5 | O-CH₂ |

| ~61.5 | CH₂-OH |

| ~21.5 | Ar-CH₃ |

Predicted data is based on spectral analysis of similar compounds and standard chemical shift tables.[3][4]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 112-159 ppm): Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the ether oxygen (C-1) is the most downfield (~158.8 ppm), followed by the carbon bearing the methyl group (C-3) at ~139.5 ppm. The remaining four aromatic CH carbons appear in the range of δ 112-129 ppm.

-

Ethoxy Carbons (δ 61-70 ppm): The two aliphatic carbons of the ethoxy group are observed at ~69.5 ppm (O-CH₂) and ~61.5 ppm (CH₂-OH). The carbon atom closer to the electronegative phenoxy oxygen is more deshielded and appears further downfield.

-

Methyl Carbon (δ 21.5 ppm): The methyl carbon gives a signal in the typical aliphatic region at approximately 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, a liquid at room temperature, can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Strong | C-O Stretch | Primary Alcohol |

| 860-680 | Strong | C-H Bending | Aromatic (out-of-plane) |

Data is based on typical IR absorption frequencies for the functional groups present.[5][6]

Interpretation of the IR Spectrum:

-

O-H Stretch: A prominent, broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature, confirming the presence of the hydroxyl group and indicating hydrogen bonding.[6]

-

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear as stronger bands just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions around 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretches: Two strong C-O stretching bands are expected. The band in the 1250-1200 cm⁻¹ region is characteristic of an aryl ether, while the band in the 1100-1000 cm⁻¹ range is typical for a primary alcohol.

-

Aromatic C-H Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) arise from the out-of-plane C-H bending of the substituted aromatic ring, which can provide further information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 152 | [C₉H₁₂O₂]⁺ (Molecular Ion, M⁺) |

| 107 | [CH₃C₆H₄O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Predicted fragmentation is based on established fragmentation patterns of ethers and alcohols.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z 152): The peak corresponding to the molecular weight of the compound (152.19 g/mol ) should be observed, although it may be of low intensity due to the lability of the molecule under EI conditions.[7][8]

-

Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom. For this compound, this can lead to the formation of a fragment with m/z 107, corresponding to the methylphenoxy radical cation.

-

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring can lead to the formation of the tropylium ion at m/z 91, a common and stable fragment for alkyl-substituted aromatic compounds.

-

Further Fragmentation: Loss of the ethoxyethanol side chain can result in the formation of the phenyl cation at m/z 77. A fragment at m/z 45, corresponding to the [CH₂CH₂OH]⁺ ion, is also a likely product of the cleavage of the ether linkage.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework. IR spectroscopy identifies the key functional groups, namely the hydroxyl, aromatic, and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling confident identification and quality assessment of this important chemical compound.

References

- The Royal Society of Chemistry. (n.d.). Supporting information for an article.

- Guidechem. (n.d.). This compound 13605-19-1.

- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.

- AIST. (n.d.). Spectral Database for Organic Compounds.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.

- AIST. (n.d.). Introduction to the Spectral Data Base (SDBS).

- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.

- U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.

- National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (a) 2-(3-pentadecylphenoxy) ethanol (2),....

- National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChemLite. (n.d.). This compound (C9H12O2).

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- UCLA Chemistry. (n.d.). IR Absorption Table.

- SpectraBase. (n.d.). 2-(3'-Methoxy-5'-methylphenyl)-ethanol - Optional[Vapor Phase IR] - Spectrum.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethanol.

- PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Page loading... [wap.guidechem.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

A Technical Guide to the Potential Research Applications of 2-(3-Methylphenoxy)ethanol

This in-depth technical guide explores the untapped research potential of 2-(3-Methylphenoxy)ethanol. While direct studies on this specific molecule are limited, its structural relationship to well-characterized compounds, such as m-cresol and 2-phenoxyethanol, provides a strong foundation for hypothesizing its utility in various scientific domains. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, potential biological activities, and detailed methodologies for its investigation.

Foundational Overview: Physicochemical Characterization and Synthesis

This compound, also known as ethylene glycol mono-m-tolyl ether, is a colorless to pale yellow liquid.[1][2] Its core structure consists of a m-cresol moiety linked to an ethanol group via an ether bond. This structural arrangement bestows upon it a moderate polarity and lipophilicity, suggesting a favorable profile for interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13605-19-1 | [2][3] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 104-105 °C at 3 mmHg | [2] |

| Refractive Index | 1.5300-1.5340 @ 20°C | [4] |

| LogP (predicted) | 2.0 | [5] |

A common synthetic route to phenoxyethanol derivatives involves the Williamson ether synthesis, where a substituted phenoxide reacts with a haloalkanol.[6] For this compound, this would typically involve the reaction of m-cresol with 2-chloroethanol in the presence of a base.

Detailed Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

m-Cresol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., ethanol, DMF)

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol in the chosen anhydrous solvent.

-

Add an equimolar amount of the base (e.g., NaOH) to the solution to form the sodium m-cresolate salt.

-

To this solution, add a slight excess of 2-chloroethanol.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute NaOH solution to remove unreacted m-cresol, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Caption: Workflow for the synthesis of this compound.

Potential Research Application: Antimicrobial Drug Discovery

The structural similarity of this compound to 2-phenoxyethanol, a widely used preservative with broad-spectrum antimicrobial activity, strongly suggests its potential as an antimicrobial agent.[8] The presence of the methyl group on the phenyl ring may influence its lipophilicity and, consequently, its ability to disrupt microbial cell membranes—a key mechanism of action for this class of compounds.[9][10]

Investigating Antimicrobial Efficacy: A Step-by-Step Protocol

This protocol details a standard method for evaluating the in vitro antimicrobial activity of this compound.

Materials:

-

Pure this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microtiter plates

-

Positive control antibiotics (e.g., ampicillin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer (plate reader)

Procedure: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of test concentrations.

-

Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include wells for positive control (microorganism with antibiotic), negative control (microorganism with vehicle), and a sterility control (medium only).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the negative control.

Caption: Workflow for antimicrobial screening of this compound.

Potential Research Application: Neuropharmacology and CNS Research

The parent compound, 2-phenoxyethanol, has been reported to act as a central nervous system depressant and to reversibly inhibit N-methyl-D-aspartate receptor (NMDAR)-mediated ion currents.[6][11] This raises the intriguing possibility that this compound could possess similar or modulated neuroactive properties. The addition of the methyl group could alter its ability to cross the blood-brain barrier and its affinity for specific neural targets.

Exploring Neuroprotective Effects: An In Vitro Model

This protocol describes an in vitro assay to investigate the potential neuroprotective effects of this compound against excitotoxicity, a common mechanism of neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Excitotoxic agent (e.g., glutamate, NMDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

-

Plate reader

Procedure: Neuroprotection Assay against Excitotoxicity

-

Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate for an appropriate period.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Following pre-treatment, expose the cells to a pre-determined toxic concentration of the excitotoxic agent (e.g., glutamate) for a set time (e.g., 24 hours). Include control wells with untreated cells, cells treated only with the excitotoxic agent, and cells treated only with this compound.

-

After the incubation period, assess cell viability using the MTT assay. This involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control. A significant increase in cell viability in the groups pre-treated with this compound compared to the group treated with the excitotoxic agent alone would indicate a neuroprotective effect.

Caption: Workflow for assessing the neuroprotective potential of this compound.

Future Directions and Conclusion

The research avenues for this compound are ripe for exploration. Beyond its potential as an antimicrobial and neuroprotective agent, its structure lends itself to further chemical modification. The hydroxyl group can be derivatized to create esters or other functional groups, and the aromatic ring can undergo further substitution, opening up possibilities for creating a library of novel compounds for high-throughput screening.

Structure-activity relationship (SAR) studies, guided by the extensive literature on phenoxyacetic acid analogues, could be particularly fruitful.[12] By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the chemical features that govern their efficacy and selectivity.

References

- BenchChem. (2025).

- CymitQuimica. (n.d.). CAS 13605-19-1: this compound. CymitQuimica.

- European Commission. (2016). Opinion on Phenoxyethanol. Public Health.

- Guidechem. (n.d.). This compound 13605-19-1. Guidechem.

- Hatherell, S., et al. (2020). Paving the way for application of next generation risk assessment to safety decision-making for cosmetic ingredients. PubMed Central.

- Kim, J., et al. (2021).

- Koc, V., et al. (2025).

- PubChemLite. (n.d.). This compound (C9H12O2). PubChemLite.

- U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS. US EPA.

- Ataman Kimya. (n.d.). PHENOXYETHANOL.

- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. BenchChem.

- Tristar Intermediates. (2024). The Versatile Role of Phenoxyethanol in Product Formulations.

- Roriz, C. F., et al. (2019).

- Ataman Kimya. (n.d.). PHENOXYETHANOL.

- Wikipedia. (n.d.). Phenoxyethanol. Wikipedia.

- OECD. (2021). Non-Animal Safety Assessment Case Study of Phenoxyethanol in Cosmetics.

- ResearchGate. (2025). Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment.

- Singh, N., et al. (2011). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. PubMed.

- NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST WebBook.

- Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.

- Thermo Fisher Scientific. (n.d.). This compound, 98%. Thermo Scientific Chemicals.

- Khairnar, S. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).

- ResearchGate. (2025). (PDF) Evaluation of the developmental toxicity of 2-phenoxyethanol and clove oil anaesthetics using the Frog Embryo Teratogenesis Assay: Xenopus (FETAX).

- El-Ghorab, A. H., et al. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.

- ChemScene. (n.d.). 1875-89-4 | 2-(3-Methylphenyl)ethanol. ChemScene.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- Nickels, R., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH.

- Wang, C., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.

- Burnette, R. R., & Loehr, R. F. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. PubMed.

- ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,....

- Page, M. J., et al. (2017). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia.

- Płaziński, W., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI.

- Alkhafaji, H. H. K., et al. (2022). detection of bioactive chemical compounds in the methanolic extract of azolla filiculoides lamark fern by gc-ms technique.

Sources

- 1. scielo.br [scielo.br]

- 2. guidechem.com [guidechem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 6. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)ethanol (CAS No. 13605-19-1), a significant chemical intermediate in the synthesis of various organic compounds. While its direct application in pharmaceuticals is not as prominently documented as its structural isomers, its role as a precursor and building block warrants a detailed examination for professionals in drug development and organic synthesis. This document elucidates the compound's physicochemical properties, provides a detailed protocol for its synthesis via the Williamson ether synthesis, analyzes its key spectral characteristics, and discusses its potential applications, particularly in the context of developing centrally acting muscle relaxants and other bioactive molecules.

Introduction: Chemical Identity and Significance

This compound, also known as ethylene glycol mono-m-tolyl ether or 2-(m-tolyloxy)ethanol, is an aromatic ether-alcohol with the molecular formula C₉H₁₂O₂.[1] It is a colorless to pale yellow liquid characterized by a pleasant odor and low toxicity.[1] Its structure, featuring a meta-substituted methylphenoxy group linked to an ethanol moiety, makes it a versatile intermediate in organic synthesis. The ether linkage provides stability, while the terminal hydroxyl group offers a reactive site for further chemical modifications.

The significance of this compound in the pharmaceutical landscape is primarily understood through its structural relationship to key pharmacophores. For instance, the closely related ortho-isomer, 2-(2-methylphenoxy)ethanol, is a precursor to Mephenesin, a well-known centrally acting muscle relaxant.[2][3][4] This relationship underscores the potential of the 3-methyl isomer as a building block for novel therapeutic agents, particularly in the realm of neuromuscular disorders. Understanding its synthesis, purity, and reactivity is therefore of paramount importance for researchers exploring new chemical entities.

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Nodes for the structure

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="CH3"];

O1 [label="O"];

C8 [label="CH2"];

C9 [label="CH2"];

O2 [label="OH"];

// Phenyl Ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituents

C3 -- C7; // Methyl group at meta position

C1 -- O1; // Ether linkage

// Ethanol side chain

O1 -- C8;

C8 -- C9;

C9 -- O2;

}

**Caption:** Williamson ether synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

m-Cresol

-

Sodium hydroxide (NaOH)

-

2-Chloroethanol

-

Anhydrous ethanol (or another suitable solvent like DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium m-cresolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in anhydrous ethanol. To this solution, add one molar equivalent of m-cresol dropwise with stirring. The reaction is exothermic. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium m-cresolate.

-

Ether Synthesis: To the freshly prepared sodium m-cresolate solution, add one molar equivalent of 2-chloroethanol dropwise. Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator. To the residue, add water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. This removes any unreacted m-cresol and other acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with known values and by determining its boiling point and refractive index. Gas chromatography (GC) can be used to assess the final purity.

Applications in Drug Development and Organic Synthesis

While direct evidence of this compound being a key intermediate in a currently marketed drug is scarce, its structural motifs are of significant interest in medicinal chemistry.

Analogue Synthesis for Muscle Relaxants

The primary area of interest for this compound in drug development is in the synthesis of analogues of centrally acting muscle relaxants like Mephenesin. Mephenesin, 3-(2-methylphenoxy)-1,2-propanediol, has been used to treat muscle spasms and spasticity.[5][2][3][4] By using this compound as a starting material, medicinal chemists can synthesize the corresponding 3-(3-methylphenoxy)propanediol and other derivatives. This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds, potentially leading to new drugs with improved efficacy, better side-effect profiles, or altered pharmacokinetic properties. The position of the methyl group on the aromatic ring can significantly influence the molecule's interaction with its biological target.

```dot

graph "SAR_Exploration" {

rankdir="TB";

node [shape=record, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#34A853"];

Start [label="{this compound | Starting Material}", color="#FBBC05"];

Reaction1 [label="{Reaction with Glycidol or Epichlorohydrin | Introduction of Propanediol Moiety}"];

Intermediate [label="{3-(3-Methylphenoxy)propan-1,2-diol | Mephenesin Analogue}", color="#EA4335", fontcolor="#FFFFFF"];

Further_Mod [label="{Further Derivatization | - Esterification\n- Carbamoylation\n- etc.}"];

Bio_Eval [label="{Biological Evaluation | - In vitro assays\n- In vivo models}", color="#34A853", fontcolor="#FFFFFF"];

SAR [label="{Structure-Activity Relationship (SAR) | Lead Optimization}"];

Start -> Reaction1;

Reaction1 -> Intermediate;

Intermediate -> Further_Mod;

Further_Mod -> Bio_Eval;

Bio_Eval -> SAR;

SAR -> Further_Mod [style=dashed, label="Iterative Design"];

}

Sources

Chemical reactivity of the hydroxyl group in 2-(3-Methylphenoxy)ethanol

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 2-(3-Methylphenoxy)ethanol

Introduction

This compound is a bifunctional organic molecule featuring a primary hydroxyl group and an aryl ether.[1] Its structural attributes make it a valuable intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals and agrochemicals.[1] The reactivity of this compound is predominantly dictated by its terminal primary alcohol (-CH₂OH) group, which serves as a versatile handle for a multitude of chemical transformations. Understanding the nuances of this hydroxyl group's reactivity is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule as a building block in complex synthetic pathways.

This guide provides a comprehensive exploration of the core chemical reactions involving the hydroxyl group of this compound. We will delve into the principles governing its acidity, nucleophilicity, and susceptibility to oxidation. The narrative is structured to provide not just procedural steps but also the underlying causality for experimental choices, ensuring a robust and applicable understanding for professionals in the field.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems from the interplay between its aliphatic alcohol moiety and the electronically influential methylphenoxy group. The ether linkage and the aromatic ring contribute to its hydrophobic character, while the hydroxyl group imparts polarity and a site for hydrogen bonding.[1]

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13605-19-1 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 104-105°C at 3 mmHg | [2] |

| Density | 1.07 g/cm³ | [2] |

| Refractive Index | 1.5320 | [2] |

| LogP | 1.36610 | [2] |

Key Reaction Pathways of the Hydroxyl Group

The hydroxyl group is the primary center of reactivity, capable of acting as a weak acid, a nucleophile, or being a site for oxidation.[3][4] These three pathways form the basis for its synthetic utility.

Caption: Key derivatization pathways from the hydroxyl group.

Acidity and Alkoxide Formation

Like other alcohols, this compound is a weak acid. The hydrogen atom of the hydroxyl group can be abstracted by a strong base to yield the corresponding alkoxide.[4][5] This deprotonation is a critical activation step, as the resulting alkoxide is a significantly stronger nucleophile than the parent alcohol, enabling reactions that would otherwise be sluggish or impossible.

Causality of Experimental Choices:

-

Base Selection: A base with a pKa significantly higher than that of the alcohol (typically >16-18) is required for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the reaction byproduct, hydrogen gas, is easily removed from the reaction mixture, driving the equilibrium forward. Metallic sodium (Na) is also effective.[4]

-

Solvent: An aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is essential. Protic solvents (like water or alcohols) would be deprotonated by the strong base, quenching the reaction.

Experimental Protocol: Synthesis of Sodium 2-(3-methylphenoxy)ethoxide

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.

-

Reagent Preparation: In the flask, prepare a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Add the alcohol solution dropwise to the NaH suspension at 0°C (ice bath). Vigorous bubbling (H₂ evolution) will be observed.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the bubbling ceases. The resulting solution contains the sodium alkoxide and is ready for use in subsequent reactions.

Trustworthiness: The cessation of hydrogen gas evolution provides a clear visual endpoint, indicating the completion of the deprotonation. This self-validating system ensures the quantitative formation of the nucleophilic alkoxide before proceeding to the next synthetic step.

Nucleophilic Attack: Esterification

The lone pairs of electrons on the hydroxyl oxygen make it a competent nucleophile, capable of attacking electrophilic carbon centers. A cornerstone reaction leveraging this property is the Fischer-Speier esterification, where the alcohol reacts with a carboxylic acid under acidic conditions to form an ester.[6]

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst (e.g., concentrated H₂SO₄) is required. Its role is not to deprotonate the alcohol but to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

-

Driving Equilibrium: Esterification is a reversible reaction.[7] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the more cost-effective alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

Caption: Simplified workflow of the Fischer esterification mechanism.

Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)ethyl acetate

-

Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq.), glacial acetic acid (1.2 eq.), and a suitable solvent for azeotropic removal of water (e.g., toluene).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

-

Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Monitoring: Continue reflux until no more water is collected (typically 4-6 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the product via vacuum distillation or column chromatography.

Nucleophilic Substitution: Williamson Ether Synthesis

While the hydroxyl group itself is a poor leaving group, it can be converted into one. Alternatively, and more commonly, the alkoxide formed in Section 2.1 can act as a powerful nucleophile to displace a halide or other suitable leaving group from an alkyl substrate. This Sₙ2 reaction, known as the Williamson Ether Synthesis, is a highly reliable method for forming new ether linkages.[4][8]

Causality of Experimental Choices:

-

Substrate: The alkylating agent should be a primary or methyl halide (or tosylate) to favor the Sₙ2 pathway. Secondary and tertiary halides are more prone to elimination (E2) side reactions, especially given the strength of the alkoxide base.

-

Solvent: A polar aprotic solvent like DMF or DMSO is often preferred over THF for this step. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide anion relatively "naked" and highly reactive, thus accelerating the Sₙ2 reaction.

Experimental Protocol: Synthesis of 1-methoxy-2-(3-methylphenoxy)ethane

-

Alkoxide Formation: Prepare the sodium alkoxide of this compound in THF as described in Protocol 2.1.

-

Alkylating Agent Addition: To the resulting alkoxide solution, add methyl iodide (1.05 eq.) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH or alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the resulting crude ether by vacuum distillation.

Oxidation Reactions

As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[3][8] This selectivity is crucial for directing the synthetic pathway.

Causality of Experimental Choices:

-

Selective Aldehyde Synthesis: To stop the oxidation at the aldehyde stage, a mild, anhydrous oxidizing agent is required. Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are ideal. The absence of water prevents the formation of the hydrate intermediate necessary for further oxidation to the carboxylic acid.

-

Carboxylic Acid Synthesis: For complete oxidation to the carboxylic acid, strong oxidizing agents in the presence of water are used. Common choices include potassium permanganate (KMnO₄) under basic conditions or chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄ - the Jones oxidation).

Caption: Selective oxidation pathways for the primary alcohol.

Experimental Protocol: Oxidation to 2-(3-Methylphenoxy)acetaldehyde

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM).

-

Reactant Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, tarry solid. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire suspension through a short plug of silica gel or Celite to remove the chromium byproducts.

-

Isolation: Wash the filter cake thoroughly with additional diethyl ether.

-

Purification: Combine the filtrates and concentrate the solvent carefully under reduced pressure (the aldehyde product can be volatile) to yield the crude product, which can be further purified if necessary.

Safety and Handling

As with any organic chemical, proper safety precautions are essential when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[10] Avoid breathing vapors or mist.[9] Keep away from heat, sparks, open flames, and other ignition sources.[9] Ground/bond containers and receiving equipment to prevent static discharge.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10][11]

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]

-

-

Disposal: Dispose of contents/container in accordance with applicable local, regional, national, and international regulations.[9]

Conclusion

The primary hydroxyl group of this compound is a versatile functional handle that provides access to a rich landscape of chemical transformations. Through straightforward protocols for deprotonation, esterification, etherification, and oxidation, this readily available intermediate can be elaborated into a diverse range of more complex molecules. The ability to selectively target this functional group underpins its utility as a foundational building block for professionals in pharmaceutical development and fine chemical synthesis. A thorough understanding of the principles governing these reactions allows for the rational design of synthetic routes and the efficient production of target compounds.

References

- Synthesis and Reactions of Alcohols and Ethers - OrgoSolver.[Link]

- Safety D

- SAFETY DATA SHEET - accessd

- Material Safety D

- Alcohols and Ethers - Purdue University.[Link]

- Chemical reactions of Alcohols, Phenols and Ethers - GeeksforGeeks.[Link]

- Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry.[Link]

- Alcohol - Reactions, Chemistry, Uses - Britannica.[Link]

- Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters - The Royal Society of Chemistry.[Link]

- US5602285A - Process for preparing phenethanol ethers - Google P

- Reaction conditions and yield of 3 for the esterification using an alcohol - ResearchG

- Oxidation of Alcohols and Activated Alkanes with Lewis acid-activ

- EP0037353A1 - Process for the etherification of phenols - Google P

- Ether synthesis by etherification (alkyl

- (PDF) The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III)

- Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,...

- Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System - MDPI.[Link]

- Ch19: RCO2H to RCO2R' - University of Calgary.[Link]

- How to Make Esters through Esterification | Examples Explained! - YouTube.[Link]

- US20210040029A1 - Synthesis of 2-(2-aminoethoxy)

- mechanism for the esterific

- Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.[Link]

- Study on the multiple mechanisms underlying the reaction between hydroxyl radical and phenolic compounds by qualitative structure and activity relationship - ResearchG

- Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.[Link]

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).[Link]

- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)

- US9643958B2 - Deprotection method for protected hydroxyl group - Google P

- Fenton's oxidation of ethanol to ethanal part 2 MVI 6700 - YouTube.[Link]

Sources

- 1. CAS 13605-19-1: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Chemical reactions of Alcohols, Phenols and Ethers - GeeksforGeeks [geeksforgeeks.org]

- 4. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 5. Alcohols and Ethers [chemed.chem.purdue.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orgosolver.com [orgosolver.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol Derivatives and Analogs: Synthesis, Biological Evaluation, and Mechanism of Action

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of 2-(3-Methylphenoxy)ethanol and its derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer applications.

Introduction: The Therapeutic Potential of Phenoxyethanol Scaffolds